![molecular formula C18H19BrN6O B2489803 2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide CAS No. 2309310-67-4](/img/structure/B2489803.png)
2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a category of chemicals that are often explored for their potential therapeutic benefits. Such compounds, featuring [1,2,4]triazolo[4,3-b]pyridazine rings, are known for their varied biological activities, which make them of interest in pharmaceutical chemistry.
Synthesis Analysis
Synthesis of compounds like the one you're interested in typically involves multiple steps, starting from basic heterocyclic precursors. A common approach could involve the condensation of arylamidines with suitable reagents to form pyrimidinones, followed by cyclization to introduce the triazolo[4,3-b]pyridazine core. For example, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents involved reacting arylamidines with sodium ethyl formylacetate, followed by several steps leading to the desired core structure (Medwid et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of triazolo and pyridazine rings. These cores are important for the molecule's biological activity and can be analyzed through spectroscopic techniques (NMR, IR, LC-MS) and sometimes X-ray crystallography for solid-state structure determination.
Chemical Reactions and Properties
Chemical reactions involving these compounds often focus on functionalizing the core structure to enhance biological activity or reduce toxicity. Modifications can include the introduction of alkyl or aryl groups, sulfonamides, or changing the substituents on the existing rings. For instance, the modification of similar compounds as PI3Ks inhibitors by replacing the acetamide group with alkylurea showed significant anticancer effects (Wang et al., 2015).
Future Directions
Future research could focus on further exploring the biological activities of this compound and its derivatives. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects. Additionally, studies could also focus on optimizing its synthesis and improving its yield .
properties
IUPAC Name |
2-(2-bromophenyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6O/c1-12-20-21-16-7-8-17(22-25(12)16)24-10-14(11-24)23(2)18(26)9-13-5-3-4-6-15(13)19/h3-8,14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUPHPLBKMLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

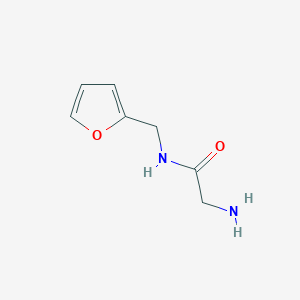
![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)
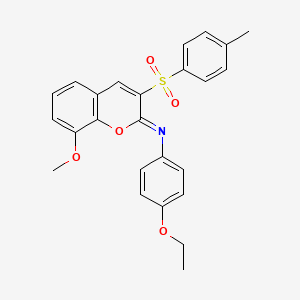
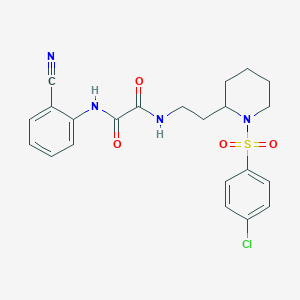
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)
![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)
![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)
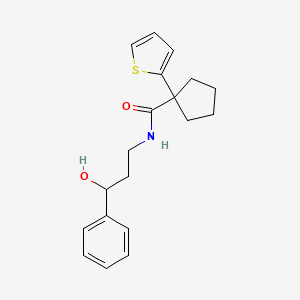
![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)
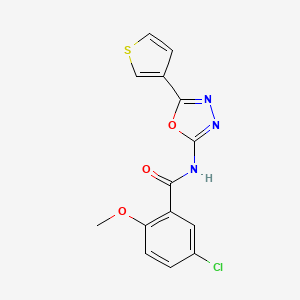
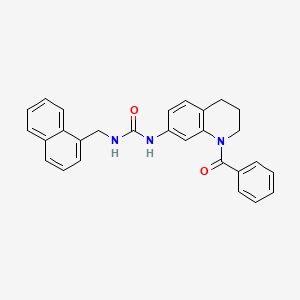

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)
![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)